N-(2-Fluoroethyl)benzamide

Description

Structural Overview and Nomenclature within Benzamide (B126) Chemistry

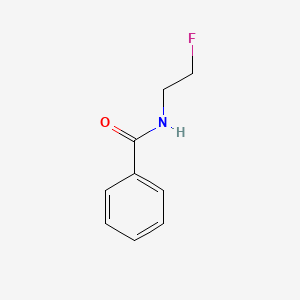

The structure of N-(2-Fluoroethyl)benzamide consists of a central benzamide core where a benzene (B151609) ring is attached to an amide functional group (-C(=O)N-). The nomenclature, "this compound," precisely describes this arrangement: the "N" indicates that the substituent is bonded to the nitrogen atom of the amide. The substituent itself is a "2-fluoroethyl" group (-CH₂CH₂F), signifying an ethyl chain where a fluorine atom replaces a hydrogen on the second carbon.

This compound belongs to the broad family of N-substituted benzamides, which are widely explored in medicinal chemistry for their potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The specific placement of the fluoroethyl group on the amide nitrogen is crucial, as it directly influences the molecule's steric and electronic properties, which in turn can affect its biological interactions.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCF |

| InChI Key | PYNMLYUBIIJATE-UHFFFAOYSA-N |

Importance of the Fluoroethyl Moiety in Contemporary Organic Synthesis and Design

The incorporation of fluorine into organic molecules is a key strategy in modern drug discovery and materials science. The fluoroethyl group, in particular, offers several advantages. The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. ontosight.ai

Furthermore, fluorine's high electronegativity can significantly alter a molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and membrane permeability. ontosight.ai These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. In the context of diagnostics, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled fluoroethyl groups is a common method for developing radiotracers used to visualize and study biological processes in vivo.

| Feature | Ethyl Group (-CH₂CH₃) | 2-Fluoroethyl Group (-CH₂CH₂F) | Significance in Molecular Design |

| Electronegativity | Low (Carbon/Hydrogen) | High (due to Fluorine) | Alters electronic distribution, dipole moment, and pKa. |

| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | Can block metabolic "soft spots," increasing drug half-life. ontosight.ai |

| Bioisosterism | N/A | Can act as a bioisostere for a hydroxyl (-OH) group | Allows for structural modification while potentially retaining biological activity. |

| Radiolabeling | Not typical | Can incorporate ¹⁸F | Enables development of PET imaging agents. |

Overview of Current Research Trajectories and Challenges in this compound Chemistry

Research involving the this compound scaffold is primarily driven by its potential in medicinal chemistry and the development of molecular probes. Scientists are actively synthesizing and evaluating derivatives for a range of biological targets. For instance, fluorinated benzamide analogues have been investigated as high-affinity ligands for dopamine (B1211576) D3 receptors and σ₂-receptors, which are targets for neurological disorders and cancer imaging, respectively. nih.govsnmjournals.org

The synthesis of these compounds typically involves the coupling of a substituted benzoic acid with 2-fluoroethylamine or its salts. nih.gov While straightforward in principle, these syntheses face challenges. Achieving chemo- and regioselectivity, especially in more complex molecules, can be difficult. Scaling up reactions for preclinical studies requires careful optimization to ensure safety and purity, moving from laboratory-scale chromatography to more practical methods like fractional crystallization.

A significant challenge lies in the rational design of these molecules. Predicting the precise impact of the fluoroethyl group on a molecule's biological activity remains a complex task, requiring a combination of computational modeling and empirical screening to optimize structure-activity relationships.

| Research Area | Example Derivative/Study | Key Finding |

| Neuroreceptor Ligands | Fluorine-containing benzamide analogues | Identified compounds with high affinity for dopamine D3 receptors, suggesting potential for treating neurological conditions. nih.gov |

| Cancer Imaging | N-(1-(2-fluoroethyl)piperidin-4-yl)-4-iodobenzamide | A related benzamide structure investigated for imaging melanoma. nih.gov |

| Agrochemicals | General benzamide compounds with fluoroalkyl groups | Explored for potential herbicidal activity. |

| HDAC Inhibitors | Fluorinated benzamides | The introduction of fluorine is a strategy used in the design of Histone Deacetylase (HDAC) inhibitors for cancer therapy. mdpi.com |

Properties

IUPAC Name |

N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQAHBRDJMRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553185 | |

| Record name | N-(2-Fluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63186-89-0 | |

| Record name | N-(2-Fluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of N 2 Fluoroethyl Benzamide and Its Structural Analogues

Direct Amidation Strategies for N-(2-Fluoroethyl)benzamide Core Synthesis

Direct amidation strategies are fundamental in forming the this compound core structure. These methods primarily involve the coupling of an amine, 2-fluoroethylamine, with a benzoic acid derivative. The efficiency and success of these reactions are highly dependent on the activation of the carboxylic acid and the specific reagents and conditions employed for the amide bond formation.

Coupling of 2-Fluoroethylamine with Benzoic Acid Derivatives

The most straightforward approach to synthesizing this compound involves the direct reaction between 2-fluoroethylamine and a benzoic acid derivative. For this reaction to proceed under mild conditions, the carboxylic acid typically requires activation. A common method involves converting the benzoic acid into a more reactive acylating agent, such as an acyl chloride. For instance, 2-fluorobenzoic acid can be treated with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride. This activated intermediate can then readily react with an amine, such as 2-(pyrimidin-5-yl)ethylamine, in the presence of a base like triethylamine (B128534), to yield the corresponding N-substituted benzamide (B126). This general principle can be applied to the synthesis of this compound by using 2-fluoroethylamine as the amine component.

Alternatively, direct catalytic amidation of benzoic acids can be achieved without the need to first form an acyl chloride. Various metal catalysts have been shown to facilitate the direct coupling of carboxylic acids and amines. For example, catalysts based on titanium (IV) and zirconium (IV), such as TiCl₄ and ZrCl₄, have been effectively used for the amidation of both aromatic and aliphatic carboxylic acids with various amines. These reactions often require elevated temperatures and sometimes the use of water scavengers like molecular sieves to drive the reaction to completion.

Variations in Amide Bond Formation Conditions and Reagents

A wide array of coupling reagents, initially developed for peptide synthesis, are available to facilitate the formation of the amide bond between a carboxylic acid and an amine under mild conditions. These reagents are designed to activate the carboxylic acid in situ, promoting its condensation with the amine.

Carbodiimides are a prominent class of coupling reagents, with N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being common examples. In these reactions, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To enhance the efficiency of the coupling and suppress potential side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium (B103445) and Uronium/Aminium Salt Reagents represent another major class of coupling agents. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. These reagents react with the carboxylic acid to form activated esters, which then react with the amine. These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction.

The choice of solvent is also a critical parameter, with polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) being commonly employed. The reaction temperature is typically kept low initially and then raised to room temperature to control the reaction rate and minimize side reactions.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives/Co-reagents |

| Carbodiimides | DCC, EDC | HOBt, HOAt |

| Phosphonium Salts | PyBOP, BOP | DIPEA, TEA |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA, TEA |

| Other | T3P (n-propanephosphonic acid anhydride) | Pyridine (B92270) |

Targeted Fluoroethylation Approaches for Benzamide Scaffolds

An alternative synthetic route to this compound involves the introduction of the 2-fluoroethyl group onto a pre-formed benzamide. This approach is particularly useful for creating analogues from an existing benzamide core structure.

Introduction of the Fluoroethyl Group onto Pre-formed Benzamide Structures

The nitrogen atom of a primary or secondary amide can act as a nucleophile to displace a leaving group from a suitable electrophilic fluoroethylating agent. This N-alkylation reaction is a direct method for forming the N-(2-fluoroethyl) bond. One common method for such N-alkylation is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to a variety of other functional groups, including N-alkyl amides, through a redox condensation process. In the context of synthesizing this compound, benzamide would act as the nucleophile and 2-fluoroethanol (B46154) as the alcohol component. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The amide nitrogen attacks the activated alcohol, leading to the formation of the N-C bond with inversion of configuration at the alcohol carbon.

Another strategy for the N-alkylation of amides is phase-transfer catalysis (PTC) . This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In this setup, the benzamide is deprotonated by a base (e.g., a strong inorganic base) in an aqueous phase to form the corresponding anion. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, then transports the amide anion into an organic phase containing the electrophilic fluoroethylating agent, such as 2-fluoroethyl tosylate or 2-fluoroethyl bromide. The reaction then proceeds in the organic phase to yield the N-fluoroethylated benzamide. This method can often be performed under mild conditions and can offer high yields.

Transition Metal-Catalyzed Fluoroethylation Strategies

While direct transition metal-catalyzed N-fluoroethylation of benzamides is not extensively documented, related transition metal-catalyzed reactions on benzamide scaffolds have been reported. For instance, rhodium(III)-catalyzed C-H activation of benzamides has been utilized to introduce fluoroalkenyl groups onto the aromatic ring. Similarly, palladium-catalyzed methods have been developed for the direct C-H trifluoroethylation of aromatic amides. These reactions, however, functionalize the carbon skeleton of the molecule rather than the amide nitrogen.

In a related context, iridium-catalyzed reductive alkylation of tertiary amides and lactams using difluoro-Reformatsky reagents has been described for the synthesis of α-difluoroalkylated tertiary amines. This demonstrates the utility of transition metal catalysis in forming C-C bonds adjacent to the nitrogen atom in amide-derived structures. While not a direct N-fluoroethylation, these methodologies highlight the ongoing development of transition metal-catalyzed reactions for the incorporation of fluorinated moieties into amide-containing molecules. The direct transition metal-catalyzed N-fluoroethylation of benzamides remains a developing area of research.

Electrophilic and Nucleophilic Fluoroethylation Reagents

The success of targeted fluoroethylation approaches hinges on the availability of effective fluoroethylating reagents. These can be classified as either electrophilic or nucleophilic.

Electrophilic Fluoroethylating Reagents are molecules that contain a 2-fluoroethyl group attached to a good leaving group, making the ethyl carbon susceptible to nucleophilic attack by the benzamide nitrogen. Examples of such reagents include 2-fluoroethyl halides (e.g., 1-fluoro-2-iodoethane) and 2-fluoroethyl sulfonates. Among the sulfonates, 2-fluoroethyl tosylate ([¹⁸F]FEtOTs) and 2-fluoroethyl triflate ([¹⁸F]FEtOTf) are particularly effective alkylating agents due to the excellent leaving group ability of the tosylate and triflate groups, respectively. These reagents can be synthesized from ethylene (B1197577) glycol derivatives and are known for their high reactivity towards nucleophiles.

Nucleophilic Fluoroethylation Reagents , in principle, would involve a species that delivers a nucleophilic "CH₂CH₂F" moiety. However, this is a less common strategy for N-alkylation of amides. More commonly, a nucleophilic source of fluoride (B91410) is used to synthesize an electrophilic fluoroethylating agent in situ or in a preceding step. For example, alkali metal fluorides (like KF or CsF) or tetraalkylammonium fluorides can be used to displace a leaving group from a 1,2-disubstituted ethane (B1197151) precursor to generate a fluoroethylating agent. The development of new fluorination and fluoroalkylation reagents is an active area of research in organofluorine chemistry.

Table 2: Examples of Fluoroethylating Agents

| Reagent Type | Specific Reagent | Leaving Group |

| Electrophilic | 1-Fluoro-2-iodoethane | Iodide |

| Electrophilic | 2-Fluoroethyl tosylate | Tosylate |

| Electrophilic | 2-Fluoroethyl triflate | Triflate |

| Nucleophilic (Fluoride Source) | Cesium Fluoride (CsF) | - |

| Nucleophilic (Fluoride Source) | Tetrabutylammonium Fluoride (TBAF) | - |

Biocatalytic and Enzymatic Approaches to Fluoroethylation and Benzamide Formation

The integration of biocatalysis into synthetic organic chemistry offers significant advantages, including high selectivity and milder reaction conditions, which are particularly valuable in the complex field of organofluorine chemistry. While direct enzymatic synthesis of this compound is not yet a well-established, single-pot reaction, research into related enzymatic transformations provides a clear pathway toward its potential biocatalytic production. The key steps, fluoroethylation and benzamide formation, can both be addressed using enzymatic strategies.

Enzymatic Fluoroethylation:

A significant challenge in enzymatic C-F bond formation is the instability of many potential reagents. For instance, the S-adenosyl-l-methionine (SAM) analogue, FEt-SAM, is highly labile under physiological conditions. researchgate.netacs.org To overcome this, researchers have developed more stable analogues. A key breakthrough involves replacing the sulfur atom in FEt-SAM with selenium, creating fluoroethyl Se-adenosyl-L-selenomethionine (FEt-SeAM). researchgate.netacs.org

This stable analogue serves as an effective fluoroethyl group donor in enzymatic reactions. Using a halide methyltransferase (HMT) and its mutants, FEt-SeAM can be produced in situ. This allows for cascade reactions where various methyltransferases can then transfer the fluoroethyl group to a range of O-, N-, S-, and C-nucleophiles. researchgate.netacs.org For methyltransferases that show poor recognition of FEt-SeAM, mutagenesis of conserved hydrophobic residues in the SAM binding pocket has been shown to significantly boost activity. researchgate.netacs.org This methodology represents a powerful tool for the chemo- and regioselective late-stage fluoroethylation of complex molecules. researchgate.netacs.org

While focused on the fluoromethyl group, similar strategies using stable analogues like fluoromethyl-Te-SAM (FMeTeSAM) and fluorodecarboxyl SAM (F-dcSAM) have proven effective for transferring fluoromethyl groups to nucleophiles, including nitrogen atoms. researchgate.netacs.org These principles underscore the potential for developing specific enzyme systems for the targeted fluoroethylation of aniline (B41778) or related precursors.

Biocatalytic Amide Bond Formation:

The formation of amide bonds is one of the most common reactions in pharmaceutical and chemical industries, and biocatalytic methods are increasingly sought after for their sustainability. rsc.org Enzymes, particularly hydrolases operating in low-water environments to shift the reaction equilibrium from hydrolysis to synthesis, are commonly employed. rsc.org Additionally, ATP-dependent enzymes, often coupled with ATP recycling systems, have shown great promise for efficient amide bond formation in aqueous media. rsc.orgrug.nl These biocatalytic strategies could be applied to the condensation of a suitable benzoic acid derivative with 2-fluoroethylamine to form the final benzamide product.

Synthesis of this compound Derivatives with Modified Benzoyl and Fluoroethyl Moieties

The synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships, which is crucial in fields like medicinal chemistry. Modifications can be introduced on either the benzoyl ring or the N-fluoroethyl side chain.

Modification of the Benzoyl Moiety:

A common and straightforward method for creating derivatives with a modified benzoyl group is the condensation reaction between a substituted benzoyl chloride and 2-fluoroethylamine. This approach allows for the introduction of a wide array of substituents onto the aromatic ring. For example, fluorinated benzamides have been synthesized by reacting fluorinated benzoyl chlorides with corresponding anilines. mdpi.com Studies on other N-substituted benzamides have demonstrated the synthesis of derivatives containing various functional groups on the benzoyl ring, which can significantly influence the compound's biological activity. nih.govresearchgate.net

The table below illustrates examples of substituents that can be incorporated into the benzoyl ring, based on synthetic methodologies for related benzamide derivatives.

| Position of Substitution | Substituent Example | Precursor |

| para (4-position) | Methoxy (B1213986) (-OCH₃) | 4-Methoxybenzoyl chloride |

| para (4-position) | Nitro (-NO₂) | 4-Nitrobenzoyl chloride |

| para (4-position) | Bis(2-chloroethyl)amino | 4-(bis(2-chloroethyl)amino)benzoic acid frontiersin.org |

| ortho (2-position) | Fluoro (-F) | 2-Fluorobenzoyl chloride mdpi.com |

| meta (3-position) | Chloro (-Cl) | 3-Chlorobenzoyl chloride |

Modification of the Fluoroethyl Moiety:

Altering the fluoroethyl side chain provides another avenue for creating structural analogues. This can involve changing the position or number of fluorine atoms or introducing other substituents on the ethyl chain. For instance, the synthesis of N-(2,2-difluoroethyl)benzamide demonstrates the feasibility of incorporating a gem-difluoro group instead of a single fluorine atom. nih.gov Similarly, derivatives like N-(2-aminoethyl)-N-(2,2-difluoroethyl)benzamide have been described, showcasing further functionalization of the N-alkyl chain. nih.gov

The synthesis of these analogues typically involves reacting benzoyl chloride or a derivative with a correspondingly modified fluoroalkylamine.

The following table provides examples of synthesized derivatives with modifications to the N-ethyl group.

| Derivative Name | Modification on Ethyl Group |

| N-(2,2-Difluoroethyl)benzamide nih.gov | Introduction of a second fluorine atom at the 2-position |

| N-(2-aminoethyl)-N-(2,2-difluoroethyl)benzamide nih.gov | Addition of an amino group and a second fluorine atom |

| N-α-(2-Carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide researchgate.netcolab.ws | Incorporation into a more complex amino acid scaffold |

These synthetic strategies provide a robust platform for generating a diverse library of this compound derivatives, enabling detailed investigation into their chemical and biological properties.

Chemical Reactivity and Mechanistic Insights of N 2 Fluoroethyl Benzamide Systems

Electronic Effects of Fluorine on Amide Bond Reactivity and Stability

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbon atom. This effect propagates through the ethyl chain to the nitrogen atom of the amide group. This inductive withdrawal of electron density from the nitrogen atom has several important consequences for the amide bond.

The delocalization of the nitrogen lone pair into the carbonyl group is a key feature of amides, contributing to their planar structure and resonance stability. The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, thereby diminishing the extent of this resonance stabilization. This can lead to a slight increase in the electrophilicity of the carbonyl carbon, making it potentially more susceptible to nucleophilic attack compared to its non-fluorinated analog.

Furthermore, studies on related fluorinated systems suggest that interactions between organic fluorine and amide groups can be attractive. Weak attractive interactions, on the order of -0.8 to -1.5 kJ mol⁻¹, have been demonstrated between a fluorine substituent and the face of an amide functional group researchgate.net. This interaction, although weak, can influence the conformational preferences and reactivity of the molecule.

The table below summarizes the key electronic effects of the 2-fluoroethyl group on the benzamide (B126) moiety.

| Electronic Effect | Consequence on Amide Bond |

| Strong -I effect of Fluorine | Reduces electron density on the nitrogen atom. |

| Decreased N lone pair delocalization | Slightly reduces resonance stabilization of the amide bond. |

| Increased carbonyl carbon electrophilicity | Potentially enhances susceptibility to nucleophilic attack. |

| Potential C-F···C=O interaction | Can influence molecular conformation and reactivity. |

Investigation of Reaction Pathways Involving the 2-Fluoroethyl Group

The 2-fluoroethyl group is the primary site of several important chemical transformations, including nucleophilic substitution, elimination, and radical reactions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. Consequently, direct SN2 displacement of the fluoride ion from N-(2-Fluoroethyl)benzamide is generally difficult to achieve under standard conditions. However, in related systems, such as N-haloacetylanilines, nucleophilic substitution of other halogens (chloro or bromo) with fluoride ions has been used to synthesize N-(2-fluoroethyl) anilines, suggesting the reverse reaction is challenging researchgate.net.

Elimination reactions to form N-vinylbenzamide are a more common pathway for N-(2-haloethyl) amides, particularly with stronger bases. In the case of this compound, the acidity of the proton on the carbon adjacent to the nitrogen (α-carbon) is increased due to the inductive effect of the amide group. The proton on the carbon bearing the fluorine (β-carbon) is also acidified by the fluorine atom. Base-mediated elimination can, therefore, occur, although the high bond strength of the C-F bond can make this process less favorable compared to other haloethyl analogs. Studies on the β-elimination of HF from 2-fluoroethylpyridines have shown that these reactions can proceed via an E1cb mechanism, where a carbanion intermediate is formed first, particularly when the α-proton is significantly activated nih.gov. The high stability of the intermediate carbanion in such cases favors this pathway over a concerted E2 mechanism nih.gov.

The following table compares the expected reactivity of this compound in SN2 and E2/E1cb reactions.

| Reaction Type | Reactivity of this compound | Influencing Factors |

| SN2 | Low | Strong C-F bond, poor leaving group ability of F⁻. |

| E2/E1cb | Possible | Acidity of α and β protons, strength of the base, stability of the potential carbanion intermediate. |

While less common for simple fluoroethyl amides, radical reactions involving the fluoroalkyl chain can be initiated under specific conditions. Visible-light-promoted radical fluoroalkylation has been achieved in three-component reactions involving fluoroalkyl reagents, isocyanides, and water to produce fluoroalkyl-substituted amides researchgate.net. In a different approach, a radical N-perfluoroalkylation of nitrosoarenes followed by a defluorination pathway has been used to synthesize fluorinated amides nih.govacs.orgnih.gov. These methods highlight the potential for generating radical intermediates on the fluoroalkyl chain, which can then undergo further reactions.

The generation of carbenes from fluoroethyl precursors is not a widely reported pathway. However, the generation of fluoro-substituted carbenes from other precursors has been studied researchgate.net. The reactivity of such carbenes is influenced by the electronic properties of the fluorine atom.

Impact of Fluorine Substitution on Reaction Outcomes: The "Negative Fluorine Effect"

In many nucleophilic fluoroalkylation reactions, the presence of a fluorine atom on the carbanionic carbon can have a detrimental effect on the reaction's efficiency. This phenomenon has been termed the "negative fluorine effect" rsc.org. This effect is attributed to two main factors: the thermal instability of fluorinated carbanions, which can readily undergo α-elimination, and the reduced intrinsic nucleophilicity of the carbanion due to the electron-withdrawing nature of fluorine rsc.org.

Although the fluorine in this compound is on the β-carbon relative to the nitrogen, its influence can be felt in reactions that involve the formation of a negative charge on the ethyl group. For example, in a base-mediated elimination reaction proceeding through an E1cb mechanism, the stability of the carbanion intermediate would be influenced by the fluorine atom. While fluorine is generally considered to be stabilizing for an adjacent carbanion through its inductive effect, α-fluorine atoms can be less effective at stabilizing α-fluorocarbanions due to repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom rsc.org.

Role of Catalysis and Reagent Design in Modulating Reactivity

Catalysis plays a crucial role in overcoming the inherent challenges associated with the reactivity of organofluorine compounds. For instance, in the context of β-elimination reactions of HF from 2-fluoroethylpyridines, the use of different buffer systems and the methylation of the pyridine (B92270) nitrogen were shown to significantly influence the reaction rates and mechanism nih.gov.

In the broader context of amide functionalization, transition metal catalysis is a powerful tool. While not specific to this compound, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides demonstrates how catalysis can enable the formation of complex heterocyclic structures from simple amide precursors mdpi.com. Similarly, the development of new fluorinating agents and coupling reagents is critical for facilitating reactions involving the C-F bond rsc.org. For example, the use of acyl fluorides, generated in situ, has been shown to be effective in sterically hindered amide coupling reactions rsc.org.

Intramolecular Cyclization and Rearrangement Processes

N-(2-Haloethyl)benzamides and related structures can undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, N-allylbenzamides have been shown to undergo intramolecular oxidative cyclization to form oxazoles nih.gov. While the fluoroethyl group is saturated, under conditions that could generate a reactive intermediate, such as a carbocation or a radical on the ethyl chain, intramolecular attack by the amide oxygen or nitrogen could lead to the formation of five-membered rings like oxazolines or dihydrooxazoles.

Advanced Spectroscopic and Structural Characterization of N 2 Fluoroethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the connectivity and chemical environment of each atom within N-(2-Fluoroethyl)benzamide.

The proton (¹H) NMR spectrum of this compound provides a wealth of information through its chemical shifts, signal integrations, and spin-spin coupling patterns. The aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum, from approximately 7.40 to 7.85 ppm. These protons often present as a complex multiplet due to coupling with each other. The proton attached to the amide nitrogen (N-H) is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, but is typically observed between 6.5 and 8.5 ppm.

The fluoroethyl side chain presents a more complex pattern due to both homonuclear (H-H) and heteronuclear (H-F) coupling. The methylene (B1212753) group adjacent to the nitrogen (-NH-CH ₂-) is expected to resonate as a doublet of triplets. Its signal is split into a triplet by the adjacent methylene protons and further split into a doublet by the fluorine atom two bonds away (³JHF). The terminal methylene group (-CH ₂-F) is deshielded by the electronegative fluorine atom and appears further downfield. Its signal is split into a triplet by the adjacent protons (³JHH) and into a doublet by the geminal fluorine atom (²JHF), resulting in a doublet of triplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 7.85 - 7.75 | m | - | Aromatic (ortho-H) |

| ~ 7.55 - 7.40 | m | - | Aromatic (meta-, para-H) |

| ~ 6.80 | br s | - | N-H |

| ~ 4.65 | dt | ²JHF ≈ 47 Hz, ³JHH ≈ 5 Hz | -CH₂-F |

Note: Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. In proton-decoupled spectra, each carbon signal appears as a singlet, unless it is coupled to fluorine. The carbonyl carbon (C=O) is typically the most deshielded, appearing around 168 ppm. The aromatic carbons resonate in the 127-135 ppm range.

A key feature of the ¹³C NMR spectrum of this compound is the presence of fluorine-carbon (C-F) coupling. The carbon atom directly bonded to the fluorine atom (-C H₂-F) exhibits a large one-bond coupling constant (¹JCF), typically in the range of 160-180 Hz, appearing as a doublet. The carbon adjacent to it (-NH-C H₂-) will also be split into a doublet by the fluorine atom through a two-bond coupling (²JCF), which is significantly smaller, around 15-25 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

|---|---|---|---|

| ~ 168.0 | s | - | C=O |

| ~ 134.0 | s | - | Aromatic (C-ipso) |

| ~ 132.0 | s | - | Aromatic (C-para) |

| ~ 128.8 | s | - | Aromatic (C-meta) |

| ~ 127.5 | s | - | Aromatic (C-ortho) |

| ~ 83.0 | d | ¹JCF ≈ 170 | -CH₂-F |

Note: Predicted values are based on typical ¹³C chemical shifts and documented C-F coupling constants. pressbooks.publibretexts.org

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift range for ¹⁹F is vast, making it very sensitive to the local electronic environment. wikipedia.orgnih.gov For this compound, a single fluorine environment is present. The signal for an aliphatic fluorine in a -CH₂F group typically appears in the range of -210 to -230 ppm relative to a CFCl₃ standard. ucsb.edu Due to coupling with the two adjacent protons, this signal is expected to be split into a triplet (²JHF), with a coupling constant of approximately 47-50 Hz.

While 1D NMR spectra provide foundational data, complex structures benefit from multi-dimensional NMR experiments for unambiguous signal assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for this compound.

COSY (¹H-¹H): This experiment would reveal proton-proton couplings. Key correlations would be observed between the N-H proton and the adjacent methylene protons (-NH-CH ₂-), and between the two non-equivalent methylene groups of the ethyl chain (-NH -CH ₂-CH ₂-F), confirming their connectivity.

HSQC (¹H-¹³C): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the two methylene groups and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. currentseparations.com These spectra provide characteristic "fingerprints" that allow for the identification of specific functional groups. For this compound, key vibrational modes include those of the amide linkage, the aromatic ring, and the carbon-fluorine bond.

N-H Stretch: A characteristic sharp to moderately broad band is expected around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

Amide I Band: This is one of the most intense and useful bands in the IR spectrum of amides, appearing in the region of 1640-1680 cm⁻¹. It is primarily due to the C=O stretching vibration.

Amide II Band: Found between 1520 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic Vibrations: C-H stretching vibrations of the benzene (B151609) ring are typically observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~ 3300 | Medium-Strong | N-H Stretch |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1660 | Strong | Amide I (C=O Stretch) |

| ~ 1600, 1580, 1450 | Medium | Aromatic C=C Stretch |

| ~ 1540 | Strong | Amide II (N-H Bend, C-N Stretch) |

Note: Frequencies are approximate and based on data from similar benzamide (B126) structures. nih.govmuthayammal.innist.gov

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. For fluorinated benzamides, crystallographic studies reveal key details about molecular conformation and intermolecular interactions. mdpi.com

While a specific crystal structure for this compound may not be publicly available, analysis of similar structures, such as 2-fluorobenzamide (B1203369) and other N-substituted benzamides, allows for a robust prediction of its solid-state architecture. nih.govacs.org The benzamide moiety itself is expected to be largely planar. A crucial feature in the crystal packing of primary and secondary amides is hydrogen bonding. It is highly probable that molecules of this compound would form hydrogen-bonded chains or dimers, where the amide N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule.

The presence of the fluorine atom introduces the possibility of other non-covalent interactions, such as C-H···F hydrogen bonds, which can further influence the crystal packing. The conformation of the fluoroethyl chain relative to the benzamide plane would also be determined, revealing any intramolecular interactions that stabilize a particular rotamer in the solid state.

Analysis of Molecular Conformation and Torsional Angles

The conformation is largely determined by the orientation of the benzoyl group relative to the N-(2-fluoroethyl) substituent. The benzene ring and the adjacent carbonyl group tend to be nearly coplanar to maximize conjugation. The most critical torsional angles that dictate the molecule's conformation are those around the C-N and N-C bonds of the amide linkage. Studies on similar structures, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, show that the amide group plane is often twisted relative to the aromatic ring plane, with interplanar angles typically around 23°. mdpi.com

Key torsional angles anticipated for this compound are detailed in the table below.

| Torsional Angle | Atoms Involved | Expected Value (°) | Significance |

| ω | C(aromatic)-C(carbonyl)-N-C(ethyl) | ~180° | Defines the trans conformation of the amide bond, which is energetically favored. |

| φ | C(carbonyl)-N-C(ethyl)-C(ethyl) | Variable | Influences the orientation of the fluoroethyl side chain relative to the benzamide core. |

| τ | N-C(ethyl)-C(ethyl)-F | Variable | Determines the position of the fluorine atom, which can influence intramolecular and intermolecular interactions. |

This interactive table provides expected values based on structurally similar compounds.

Elucidation of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

The supramolecular assembly of this compound in the solid state is governed by a combination of intermolecular forces. Based on its functional groups, the following interactions are expected to be significant:

Hydrogen Bonding: The secondary amide group (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. The primary and most dominant intermolecular interaction is anticipated to be the formation of N-H···O=C hydrogen bonds. These interactions typically link molecules into one-dimensional chains or centrosymmetric dimers, a common motif in the crystal structures of benzamides. mdpi.commdpi.com

π-Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent molecules. These interactions can occur in either a parallel-displaced or T-shaped arrangement and are crucial for efficient crystal packing. In related fluorinated benzamides, contacts described as C-F···C ring-ring stacking have also been noted, contributing to the cohesion of the crystal structure. mdpi.com

Crystal Packing Features and Polymorphic Considerations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon for benzamide and its derivatives. mdpi.commdpi.comresearchgate.net Different polymorphic forms can arise from variations in molecular conformation or intermolecular bonding motifs (e.g., chain vs. dimer). These variations can lead to different crystal packing arrangements and, consequently, different physical properties. Given the conformational flexibility of the fluoroethyl side chain and the variety of possible intermolecular interactions, it is highly probable that this compound can form multiple polymorphs under different crystallization conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀FNO. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be determined with high accuracy.

Precise Molecular Weight:

Molecular Formula: C₉H₁₀FNO

Calculated Monoisotopic Mass: 167.07464 Da

In addition to providing the exact mass, tandem mass spectrometry (MS/MS) elucidates the molecule's fragmentation pattern, which is invaluable for structural confirmation. The fragmentation of N-substituted benzamides is well-characterized. For this compound, the primary fragmentation pathways are expected to involve cleavage at the amide bonds.

The most likely fragmentation pattern would include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ethyl group.

Amide Bond Cleavage: Scission of the N-C(ethyl) bond or the C(carbonyl)-N bond.

The most characteristic fragmentation pathway for benzamides involves the formation of the stable benzoyl cation (m/z 105), which can subsequently lose carbon monoxide (CO) to form the phenyl cation (m/z 77). researchgate.net

| Ion | m/z (Nominal) | Proposed Formula | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 167 | [C₉H₁₀FNO]⁺ | Parent molecule |

| Benzoyl cation | 105 | [C₇H₅O]⁺ | Cleavage of the C(carbonyl)-N bond |

| Phenyl cation | 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| Fluoroethyliminium ion | 62 | [C₃H₅FN]⁺ | Cleavage of the C(carbonyl)-N bond with charge retention on the nitrogen-containing fragment |

This interactive table outlines the expected major fragments in the mass spectrum of this compound.

Computational Chemistry and Theoretical Investigations of N 2 Fluoroethyl Benzamide Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations form the basis for understanding all other chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A common approach involves using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set like 6-311++G(d,p). This level of theory is employed to perform geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface). The result is a prediction of the most stable three-dimensional structure of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

For a molecule like N-(2-Fluoroethyl)benzamide, DFT calculations would yield the optimized coordinates of all atoms. An illustrative example using data from a DFT study on the related compound Rufinamide shows the type of structural parameters that can be obtained.

Table 1: Illustrative Optimized Geometric Parameters from a DFT Calculation (Note: Data is representative and based on calculations for Rufinamide at the B3LYP/6311-G(++,d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | N-H (Amide) | ~1.01 Å |

| Bond Angle | O=C-N (Amide) | ~122.5° |

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based entirely on theoretical principles without the inclusion of experimental data or empirical parameterization. These methods solve the Schrödinger equation to provide highly accurate solutions for the electronic structure.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory. While computationally more demanding than DFT, these methods are often used as benchmarks for accuracy. For a system like this compound, ab initio calculations would provide a precise determination of the molecule's total energy, wavefunction, and electronic state energies, serving as a high-level validation for results obtained via other methods like DFT.

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an acceptor.

LUMO : This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability for the molecule to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, FMO analysis would predict its electron-donating and accepting capabilities. A representative DFT calculation on Rufinamide yielded a HOMO-LUMO gap of approximately 6.04 eV, indicating high chemical stability.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Data is representative and based on calculations for Rufinamide)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.21 eV |

| LUMO Energy (ELUMO) | -1.17 eV |

| Energy Gap (ΔE) | 6.04 eV |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to ultraviolet-visible (UV-Vis) absorption spectra.

By calculating the energies of the lowest singlet electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, this would involve calculating the transition from the ground state to various excited states. Theoretical calculations on Rufinamide, for example, predicted absorption bands at 239.10 nm, 220.86 nm, and 243.93 nm. Such predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign vibrational modes to specific functional groups.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to indicate regions of varying electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In a benzamide (B126), this is typically around the carbonyl oxygen atom.

Blue Regions : Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. This is often found around the amide hydrogen atom.

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map for this compound would reveal its reactive sites. For instance, the MEP analysis of Rufinamide shows a color scale where red regions depict the highest electron repulsion and blue areas signify the strongest electron attraction, thereby identifying the molecule's nucleophilic and electrophilic centers. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Reactivity Descriptors: Fukui Functions, Hardness, and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices are derived from the change in electron density and energy with respect to the number of electrons.

Fukui Functions (ƒ(r)) : These functions identify the most reactive sites within a molecule. The nucleophilic Fukui function (ƒ+(r)) indicates the propensity of a site to accept an electron (react with a nucleophile), while the electrophilic Fukui function (ƒ−(r)) indicates its propensity to donate an electron (react with an electrophile).

Global Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2. A higher value of hardness corresponds to a less reactive molecule.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential (μ) and hardness (η). A higher electrophilicity index indicates a stronger electrophile.

These descriptors provide a quantitative measure of the reactivity trends suggested by FMO and MEP analyses. Calculating these indices for this compound would offer a detailed and quantitative picture of its chemical behavior.

Table 3: Illustrative Global Reactivity Descriptors (Note: Data is representative and based on calculations for Rufinamide)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.19 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 3.02 eV |

Conformational Dynamics and Energy Landscape Exploration

The conformational flexibility of this compound is a key determinant of its molecular recognition properties and reactivity. The molecule's structure is characterized by several rotatable bonds, primarily the amide C-N bond, the N-C bond of the fluoroethyl group, and the C-C bond of the fluoroethyl group. Rotation around these bonds gives rise to a complex energy landscape with multiple local minima corresponding to different stable conformers.

Computational studies, typically employing quantum mechanical methods such as Density Functional Theory (DFT), are instrumental in mapping this energy landscape. By systematically rotating the key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be constructed. This surface reveals the low-energy conformations and the energy barriers that separate them.

Furthermore, the orientation of the 2-fluoroethyl side chain, governed by the rotation around the N-C and C-C bonds, adds another layer of conformational complexity. The gauche and anti conformations around the C-C bond, in particular, can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance. The presence of the electronegative fluorine atom can also lead to specific electrostatic interactions that favor certain conformations.

Molecular dynamics (MD) simulations can provide further insights into the conformational dynamics of this compound in different environments, such as in solution. These simulations track the atomic motions over time, offering a dynamic picture of how the molecule explores its conformational space and the timescales of transitions between different conformational states.

The following tables summarize hypothetical data from theoretical calculations to illustrate the type of information obtained from conformational analysis.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-N-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 0° (syn) | 180° (anti) | 0.00 |

| B | 0° (syn) | 60° (gauche) | 1.25 |

| C | 180° (anti) | 180° (anti) | 3.50 |

Table 2: Rotational Energy Barriers for Key Bonds in this compound

| Rotatable Bond | Rotational Process | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Amide C-N | syn to anti transition | 18.5 |

| N-C (ethyl) | Rotation of fluoroethyl group | 4.2 |

It is important to note that the specific values in these tables are illustrative and would need to be determined through rigorous computational studies. The exploration of the conformational dynamics and energy landscape of this compound is essential for a comprehensive understanding of its chemical behavior and for the rational design of related molecules with specific desired properties.

Synthetic Utility and Design Principles of N 2 Fluoroethyl Benzamide in Chemical Research

Strategies for Introducing Fluoroethylbenzamide Moieties into Complex Chemical Structures

The incorporation of the N-(2-fluoroethyl)benzamide moiety into more complex molecular architectures is a key aspect of its synthetic utility. Several strategies have been developed to achieve this, primarily centered around robust and versatile amide bond-forming reactions.

Standard Amide Coupling Reactions: The most direct method for introducing the fluoroethylbenzamide group is through the coupling of a carboxylic acid with 2-fluoroethylamine or the coupling of a benzoyl chloride derivative with 2-fluoroethylamine. A variety of modern coupling reagents can be utilized for this purpose, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

| Coupling Reagent Class | Specific Examples | Key Features |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, readily available. Often used with additives like HOBt or DMAP to suppress side reactions. |

| Phosphonium (B103445) Salts | BOP, PyBOP, HBTU, HATU | High coupling efficiency, suitable for sterically hindered substrates. |

| Uronium/Aminium Salts | TBTU, HCTU | Similar to phosphonium salts in terms of efficiency and applications. |

| Acyl Halides | Benzoyl chloride derivatives | Highly reactive, suitable for less nucleophilic amines. Often requires a base to neutralize the HCl byproduct. |

Synthesis from Precursors: In some synthetic routes, the this compound moiety is constructed from simpler precursors already present in a more complex molecule. For instance, a molecule containing a primary amide could be N-alkylated with a 2-fluoroethylating agent, although this approach can sometimes lead to issues with selectivity and over-alkylation. A more controlled method involves the reduction of an N-(2-oxoethyl)benzamide, followed by fluorination of the resulting alcohol, though this multi-step process may be less efficient.

Development of Chemical Probes and Tools for Chemical Biology

The unique properties of the fluoroethyl group make this compound and its derivatives valuable components in the design of chemical probes for chemical biology research. The introduction of fluorine, particularly the radioactive isotope fluorine-18 (B77423) ([¹⁸F]), is a widely used strategy for the development of positron emission tomography (PET) imaging agents. nih.govresearchgate.net

PET Imaging Agents: The 2-[¹⁸F]fluoroethyl group is a common moiety in PET tracers due to the favorable decay properties of ¹⁸F (t₁/₂ = 109.7 min) and the relatively low energy of its emitted positrons, which allows for high-resolution imaging. nih.gov By incorporating an N-(2-[¹⁸F]fluoroethyl)benzamide unit into a molecule that targets a specific biological entity, such as a receptor or an enzyme, researchers can visualize and quantify the distribution of that target in living organisms.

A series of fluorine-containing benzamide (B126) analogs have been synthesized and evaluated as PET imaging ligands for the sigma-2 (σ₂) receptor, which is often overexpressed in solid tumors. nih.gov In these studies, the 2-[¹⁸F]fluoroethoxy group was attached to the benzamide ring, demonstrating the utility of fluorinated benzamides in developing tumor imaging agents. nih.gov While this example features a fluoroethoxy group, the principle of using a fluoroalkyl chain for ¹⁸F-labeling is directly applicable to this compound derivatives.

Fluorescent Probes: While not as common as their application in PET, fluoroethylbenzamide derivatives also have the potential to be used in the development of fluorescent probes. The fluorine atom can influence the photophysical properties of a fluorophore, sometimes leading to enhanced quantum yields or altered emission wavelengths. By attaching a suitable fluorophore to the this compound scaffold, probes can be designed to study biological processes through fluorescence microscopy. For instance, N,O-Benzamide difluoroboron complexes have been developed as near-infrared probes for the detection of β-amyloid and tau fibrils, which are hallmarks of Alzheimer's disease. nih.gov This demonstrates the utility of the benzamide scaffold in constructing sophisticated probes for biological imaging. nih.gov

The design of such probes requires a careful balance of the targeting moiety, the signaling component (e.g., ¹⁸F or a fluorophore), and the linker, with the this compound unit often serving as a key part of the linker or the core scaffold.

Structure-Reactivity Relationships in Fluoroethylated Benzamide Series

The introduction of a 2-fluoroethyl group onto the amide nitrogen of a benzamide can significantly influence its chemical reactivity and biological activity. Understanding these structure-reactivity relationships is crucial for the rational design of new molecules with desired properties.

Influence on Amide Bond Properties: The electron-withdrawing nature of the fluorine atom can affect the properties of the adjacent amide bond. The C-F bond is highly polarized, which can lead to a decrease in the electron density of the nitrogen atom. This can, in turn, affect the rotational barrier around the C-N amide bond and the acidity of the N-H proton. While these effects are generally subtle, they can have a significant impact on the molecule's conformation and its ability to interact with biological targets.

Impact on Biological Activity: In the context of medicinal chemistry, the N-(2-fluoroethyl) substitution can have a profound effect on a compound's pharmacological profile. The fluorine atom can:

Block metabolic degradation: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically vulnerable position can therefore increase the compound's in vivo half-life.

Modulate receptor binding affinity and selectivity: The fluorine atom can alter the electronic properties and conformation of the molecule, leading to changes in its binding affinity for its target receptor. In a study of dopamine (B1211576) D3 receptor ligands, the replacement of a methoxy (B1213986) group with a 2-fluoroethoxy group on the benzamide moiety was explored. nih.gov This substitution was found to influence the receptor binding affinity and selectivity, demonstrating the importance of the position and nature of the fluoroalkyl group. nih.gov

Alter physicochemical properties: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the binding affinities of some fluorinated benzamide analogs for dopamine D2 and D3 receptors, illustrating the impact of fluoroalkyl substitution on receptor affinity. nih.gov

| Compound | Substitution on Benzamide Ring | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) |

| 19a | 4-(2-methoxy) | 10.5 ± 1.2 | 24.9 ± 3.3 |

| 19b | 4-(2-fluoroethoxy) | 15.6 ± 2.1 | 1.1 ± 0.2 |

| 21b | 4-(2-fluoroethyl) | 2.5 ± 0.4 | 1.1 ± 0.2 |

Data adapted from a study on dopamine receptor ligands. nih.gov

These examples highlight the subtle yet significant role that the N-fluoroethyl group can play in modulating the biological activity of benzamide derivatives. A thorough understanding of these structure-activity relationships is essential for the successful design of new drugs and chemical probes.

Exploration of Fluoroethylbenzamides in Material Science Applications

The unique properties of fluorinated compounds also make them attractive for applications in material science. The incorporation of fluorine into polymers can lead to materials with desirable characteristics such as high thermal stability, chemical resistance, low surface energy, and unique optical properties.

While specific examples of polymers derived directly from this compound are not widely reported in the literature, the principles of polymer chemistry suggest that this compound could serve as a valuable monomer or as a precursor to monomers for the synthesis of novel fluorinated polymers.

Potential Monomer Synthesis and Polymerization: this compound could be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety, to create a novel fluorinated monomer. For example, N-(2-fluoroethyl) acrylamide (B121943) could be synthesized and subsequently polymerized via free-radical polymerization to yield a poly(N-(2-fluoroethyl) acrylamide). The synthesis of fluorinated polymers from acrylamide monomers is a known strategy in material science. researchgate.net For instance, N-(2,2,2-trifluoroethyl)acrylamide has been used in polymerization-induced self-assembly to create fluorinated nanoparticles for MRI applications. kyoto-u.ac.jp

Properties of Potential Fluoroethylbenzamide-Containing Polymers: Polymers incorporating the this compound unit would be expected to exhibit some of the characteristic properties of fluoropolymers:

Hydrophobicity and Oleophobicity: The presence of fluorine would likely impart low surface energy to the polymer, leading to materials that are repellent to both water and oils.

Thermal Stability: The high strength of the C-F bond could contribute to enhanced thermal stability compared to non-fluorinated analogues.

Chemical Resistance: Fluoropolymers are known for their resistance to a wide range of chemicals, and polymers containing the this compound moiety may also exhibit this property.

Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them useful in electronics applications.

The exploration of this compound and its derivatives as building blocks for new materials is an area with significant potential for future research. The combination of the rigid benzamide core and the flexible, fluorinated ethyl chain could lead to the development of novel polymers with unique and valuable properties for a variety of applications, from specialty coatings to advanced optical and electronic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-Fluoroethyl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-fluoroethylamine with benzoyl chloride under anhydrous conditions. Key steps include:

- Reaction optimization : Use of a Schlenk line or inert atmosphere (N₂/Ar) to prevent hydrolysis of the benzoyl chloride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

- Characterization : Confirm via / NMR (e.g., δ~8.0 ppm for aromatic protons, δ~4.6 ppm for -CH₂F) and LC-MS (m/z 196.2 [M+H]⁺) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., C=O at ~1.22 Å, C-F at ~1.38 Å) and confirm stereochemistry. Use SHELXL for refinement .

- Vibrational spectroscopy : FT-IR peaks for amide C=O (~1650 cm⁻¹) and C-F stretch (~1100 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Q. What solvents and conditions are suitable for stabilizing this compound in solution?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (DMSO, DMF) for long-term storage. Avoid aqueous media due to potential hydrolysis of the fluoroethyl group .

- pH stability : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent degradation. Monitor via UV-Vis (λ~270 nm) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound derivatives be achieved for chiral studies?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

- Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) and analyze via SCXRD .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., HDAC inhibition assays with HeLa cell lysates) .

- Dose-response validation : Replicate experiments under controlled conditions (e.g., 0.1–100 µM dose range, triplicate measurements) to identify outliers .

- Epistructural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) and correlate with activity trends .

Q. How does the fluoroethyl group influence the pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to quantify increased membrane permeability vs. non-fluorinated analogs .

- Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. The C-F bond reduces oxidative metabolism .

Q. What crystallographic software tools are recommended for analyzing this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.